1-(Azetidin-3-yl)butan-1-one
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Overview
Description
1-(Azetidin-3-yl)butan-1-one is a chemical compound with the molecular formula C₇H₁₃NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)butan-1-one can be achieved through several methods. One common approach involves the alkylation of azetidine with butanone under basic conditions. Another method includes the cyclization of appropriate precursors using catalysts such as copper(II) triflate (Cu(OTf)₂) to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(Azetidin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives, including their antiproliferative and tubulin-destabilizing effects.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic properties and is used in cancer research.
(Azetidin-3-yl)acetic acid: A structural analogue for 4-aminobutanoic acid (GABA) and used in neurological studies.
Uniqueness
1-(Azetidin-3-yl)butan-1-one is unique due to its specific structure, which allows for versatile modifications and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(azetidin-3-yl)butan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-3-7(9)6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
LARLCLYYYYOURL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CNC1 |
Origin of Product |
United States |
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